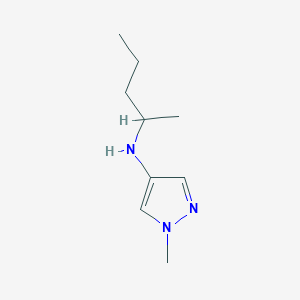

1-methyl-N-(pentan-2-yl)-1H-pyrazol-4-amine

CAS No.:

Cat. No.: VC20397042

Molecular Formula: C9H17N3

Molecular Weight: 167.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H17N3 |

|---|---|

| Molecular Weight | 167.25 g/mol |

| IUPAC Name | 1-methyl-N-pentan-2-ylpyrazol-4-amine |

| Standard InChI | InChI=1S/C9H17N3/c1-4-5-8(2)11-9-6-10-12(3)7-9/h6-8,11H,4-5H2,1-3H3 |

| Standard InChI Key | BTSLLURHAHJCCU-UHFFFAOYSA-N |

| Canonical SMILES | CCCC(C)NC1=CN(N=C1)C |

Introduction

Chemical Structure and Physical Properties

Molecular Architecture

1-Methyl-N-(pentan-2-yl)-1H-pyrazol-4-amine features a five-membered pyrazole ring with nitrogen atoms at positions 1 and 2. The methyl group at position 1 and the pentan-2-yl substituent at position 4 create a sterically hindered environment, influencing its reactivity and interaction with biological targets . The branched pentan-2-yl group introduces chirality, making stereochemical considerations critical in synthesis and application.

Physicochemical Characteristics

Key physicochemical properties include:

| Property | Value |

|---|---|

| Molecular Weight | 167.25 g/mol |

| Molecular Formula | |

| Boiling Point | Not reported |

| Melting Point | Not reported |

| Solubility | Likely polar aprotic solvents |

The absence of reported melting and boiling points highlights a gap in experimental data, necessitating further characterization . Computational models predict moderate solubility in polar solvents like dimethyl sulfoxide (DMSO) due to the amine functionality, but empirical validation remains pending.

Applications in Medicinal Chemistry

Drug Design Considerations

The compound’s rigid pyrazole core and customizable substituents make it a versatile scaffold for:

-

Kinase Inhibitors: Targeting oncogenic kinases like EGFR or BRAF.

-

Central Nervous System (CNS) Agents: Enhanced blood-brain barrier penetration via lipophilic groups .

Structure-Activity Relationship (SAR) Studies

Preliminary SAR data from analogs indicate:

-

Alkyl Chain Length: Longer chains (e.g., pentan-2-yl) improve lipid solubility but may reduce aqueous solubility.

-

Substituent Position: Methyl groups at position 1 enhance metabolic stability compared to ethyl analogs .

Comparative Analysis with Structural Analogs

Key Structural Variants

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 1-Methyl-1H-pyrazol-4-amine | Lacks pentan-2-yl group; simpler structure | |

| N-[(1-Methyl-1H-pyrazol-4-yl)methyl]propan-2-amine | Additional methylene spacer |

Functional Differences

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume